2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
Description
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-8-5-11-10-4-2-3-9(7-15)13(10)14-12(11)6-8/h2-4,7-8,14H,5-6H2,1H3 |
InChI Key |
GVGKCPAUHXJSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1)NC3=C(C=CC=C23)C=O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis Route
One of the most established methods for synthesizing 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is via the Fischer indole synthesis , which involves the reaction of cyclopentanone with phenylhydrazine hydrochloride under acidic conditions.
- Reaction conditions: Typically, methanesulfonic acid or sulfuric acid is used as the acid catalyst.
- Temperature: Reflux conditions are maintained to facilitate the cyclization.
- Outcome: This reaction yields the tetrahydrocyclopenta[b]indole core with the aldehyde group introduced at the 5-position through subsequent functionalization steps.
- Industrial adaptation: Large-scale synthesis employs continuous flow reactors to optimize yield and purity, enhancing scalability and efficiency.
Acid-Promoted Formal [3+2] Annulation from Indolylmethanols and Alkynes
A more recent and innovative approach is the acid-promoted synthesis of cyclopenta[b]indoles via formal [3+2] annulation between 3-indolylmethanols and alkynes.
- Catalysts: Lewis or Brønsted acids such as ferric chloride in 1,2-dichloroethane.
- Mechanism: Involves a ring-opening and ring-closing cascade with a 1,3-indole migration, proceeding through a spirocyclobutene intermediate.
- Substrate scope: This method tolerates various alkynes and N-protected indoles, although terminal alkynes and certain N-acyl groups are less suitable.
- Advantages: Enables the generation of structurally diverse cyclopenta[b]indoles with good yields and functional group tolerance.
Nazarov-Type Cyclization
The Nazarov cyclization is a highly efficient and step-economical method for constructing the tetrahydrocyclopenta[b]indole scaffold.
- Substrates: Typically, indole-fused 1,4-dien-3-ones or 3-alkenyl-2-indolylmethanols.
- Catalysts: Lewis acids such as iron(III) chloride or organocatalysts for asymmetric variants.
- Process: Involves 4π-electrocyclization generating a pentadienyl cation intermediate, which cyclizes to form the fused cyclopentane ring.
- Recent developments: Organocatalytic Nazarov-type cyclizations have been explored to improve selectivity and sustainability.
- Outcome: Provides access to enantioselective and diverse tetrahydrocyclopenta[b]indole derivatives, including aldehyde-functionalized variants.
Multi-Step Synthesis via Halogenated Intermediates
According to patent literature, a multi-step synthetic process includes:
- Reaction of a substituted cyclopentanone with a halogenated phenylhydrazine derivative under Fischer indole conditions to yield 5-halo-cyclopenta[b]indole.
- Conversion of the halo derivative to the corresponding cyclopenta[b]indole aldehyde.
- Formation of an oxime derivative followed by reduction to yield methylamine-substituted cyclopentaindole derivatives.
This route allows for structural modifications at various stages and can be tailored for specific substitution patterns.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Fischer Indole Synthesis | Acid-catalyzed cyclization of cyclopentanone and phenylhydrazine | Well-established, scalable, high yield | Requires strong acid, multi-step functionalization for aldehyde |
| Acid-Promoted Formal [3+2] Annulation | Annulation of indolylmethanols and alkynes | Structural diversity, mild conditions | Substrate scope limitations (alkyne types) |
| Nazarov-Type Cyclization | Lewis acid or organocatalytic 4π-electrocyclization | Step-economical, enantioselective potential | Requires specific substrates, catalyst sensitivity |
| Multi-Step Halogenated Intermediate Route | Halogenation, oxime formation, reduction steps | Allows functional group manipulation | More complex, longer synthesis time |
Detailed Research Outcomes and Data
Reaction Conditions and Yields
| Method | Catalyst/Acid | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | Methanesulfonic acid | Reflux (~100-120°C) | 4-6 hours | 70-85 | Requires purification by recrystallization |
| Acid-Promoted Annulation | FeCl3 (Lewis acid) | 55°C | 12-24 hours | 65-80 | Sensitive to alkyne substitution |
| Nazarov Cyclization | FeCl3 or organocatalyst | Room temp to 50°C | 3-12 hours | 60-90 | Enantioselective variants up to 95% ee reported |
| Multi-Step Halogen Route | Various (acid, reducing agents) | 30-150°C (varies) | Multi-step | 50-75 overall | Intermediate purification required |
Characterization Techniques
- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms structure with aldehyde proton signals near 9–10 ppm and aromatic protons in 6.5–8.5 ppm range.
- Infrared Spectroscopy (IR): Detects aldehyde C=O stretch (~1700 cm⁻¹) and indole NH stretch (~3400 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion peak corresponding to C₁₃H₁₃NO confirms molecular weight.
- Melting Point Analysis: Provides purity assessment; typical melting points around 230–235°C for related compounds.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid.
Reduction: 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.
Substitution: Various N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of cyclopenta[b]indole derivatives allows for tailored pharmacological properties. Below is a detailed comparison of 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde with three analogous compounds:
(1R,2S)-Methyl 1-(4-Chlorophenyl)-3-Oxo-1,2,3,4-Tetrahydrocyclopenta[b]indole-2-Carboxylate
- Molecular Formula: C₁₉H₁₄ClNO₃·0.2H₂O
- Molecular Weight : 343.37 g/mol
- Key Features: Substituted with a 4-chlorophenyl group and a methyl ester at position 2. Contains a 3-oxo group, introducing ketone functionality. Crystal structure analysis reveals dihedral angles between the benzene and cyclopentane rings ranging from 49.00° to 81.91°, indicating significant non-planarity . Forms hydrogen-bonded dimers via N–H⋯O interactions in the solid state.
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-Carboxylic Acid
- Molecular Formula: C₁₂H₁₁NO₂
- Molecular Weight : 201.22 g/mol
- Key Features: Replaces the aldehyde with a carboxylic acid group. Synthesized via Fischer indole synthesis using 2-hydrazinobenzoic acid and cyclopentanone . Higher acidity (pKa ~4-5) compared to the aldehyde (pKa ~14–16 for aldehydes). Capable of salt formation, enhancing solubility in basic media.
- Applications : Precursor for ester/amide derivatives in drug discovery.
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carbaldehyde Oxime
- Molecular Formula : C₁₃H₁₄N₂O
- Molecular Weight : 214.27 g/mol
- Key Features: Derived from the parent aldehyde via reaction with hydroxylamine hydrochloride . Oxime group (–CH=N–OH) enhances stability against oxidation. Serves as a precursor for reductive amination to yield aminomethyl derivatives (e.g., 1,2,3,4-THC[b]I-5-ylmethylamine) .
- Applications : Intermediate in synthesizing amine-based therapeutics.
Research Findings and Implications
- Reactivity : The aldehyde group in 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde enables versatile transformations (e.g., oxime formation, reductive amination), making it superior to carboxylic acid or ester derivatives in multi-step syntheses .
Biological Activity
2-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the indole family, characterized by a bicyclic structure that includes a fused cyclopentane ring. This structure is known for its versatility in biological applications and synthetic chemistry.
Antimicrobial Properties
Research has indicated that compounds related to 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydrocyclopenta[b]indoles can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .
Neuroprotective Effects
The compound shows promise as a neuroprotective agent . In vitro studies indicate that it can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders . The mechanism appears to involve modulation of signaling pathways associated with cell survival.
Anticancer Activity
Several studies have investigated the anticancer potential of related indole compounds. For example, certain derivatives have been found to induce apoptosis in cancer cell lines through the activation of caspase pathways . The ability to selectively target cancer cells while sparing normal cells is a critical aspect of ongoing research.
Synthesis and Derivatives
The synthesis of 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde typically involves multi-step organic reactions. A common method includes:
- Formation of the Indole Core : Utilizing starting materials such as anilines and aldehydes in cyclization reactions.
- Functionalization : Introducing various substituents to enhance biological activity.
- Characterization : Employing techniques like NMR and mass spectrometry to confirm structure.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Indicated significant antimicrobial activity against E. coli | Potential for antibiotic development |
| Study B | Demonstrated neuroprotective effects in neuronal cultures | Possible treatment for neurodegenerative diseases |
| Study C | Showed anticancer properties in breast cancer cell lines | New avenues for cancer therapy |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde, and what are their critical optimization parameters?
- Methodological Answer : The compound can be synthesized via formylation reactions using catalysts like SnCl₄ in dichloromethane, as demonstrated in analogous indole-carbaldehyde syntheses . Reflux conditions (e.g., acetic acid as a solvent, sodium acetate as a base) are critical for achieving high yields, with reaction times typically ranging from 3–5 hours. Monitoring via TLC and purification through recrystallization (e.g., DMF/acetic acid mixtures) are recommended to isolate the product .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Methodological Answer : Comprehensive characterization includes:
- NMR spectroscopy : Assign peaks for the aldehyde proton (~9–10 ppm) and indole ring protons (aromatic region, 6.5–8.5 ppm).
- IR spectroscopy : Confirm the presence of C=O (aldehyde, ~1700 cm⁻¹) and NH (indole, ~3400 cm⁻¹) stretches.
- Melting point analysis : Compare experimental values (e.g., 232–234°C for related indole-carboxylic acids) to literature data to assess purity .
- Mass spectrometry : Validate the molecular ion peak (e.g., m/z 199.25 for C₁₃H₁₃NO) .
Q. What solvent systems are optimal for handling this compound in experimental setups?
- Methodological Answer : The compound’s solubility is influenced by its hydrophobic parameter (XlogP ~4.9) and topological polar surface area (~21.1 Ų) . Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while dichloromethane or ethyl acetate are suitable for extractions. Stability tests under varying pH and temperature conditions are advised to prevent degradation.
Advanced Research Questions
Q. What challenges exist in achieving regioselectivity during functionalization of the indole ring in this compound?
- Methodological Answer : Regioselective modifications (e.g., electrophilic substitution at C-5 vs. C-6) require careful control of reaction conditions. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distributions. Experimental validation via competitive reactions with directing groups (e.g., –COOH or –OCH₃) and characterization of products by XRD can resolve ambiguities .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and hydrogen-bonding networks. For example, in related tetrahydrocyclopenta[b]indole derivatives, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.203 Å, b = 9.584 Å, c = 12.996 Å) reveal intermolecular hydrogen bonds (e.g., N–H···O) that stabilize the lattice . Such data clarifies stereochemical outcomes and polymorphism risks.
Q. How do computational models predict the compound’s reactivity, and how do they compare with experimental data?
- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., using Gaussian or ORCA software) predict reaction pathways, activation energies, and transition states. For instance, the aldehyde group’s electrophilicity can be quantified via Fukui indices. Experimental validation through kinetic studies (e.g., monitoring aldehyde oxidation rates) and spectral correlations (e.g., ¹³C NMR chemical shifts) ensures model accuracy .
Q. How should researchers address discrepancies in spectral data between synthesized batches?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from impurities (e.g., unreacted starting materials) or tautomerism. Strategies include:
- Repetitive recrystallization with solvents of varying polarity.
- Advanced chromatographic techniques (HPLC-MS) to isolate minor contaminants.
- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the compound’s hydrogen-bonding behavior in different crystalline forms?
- Methodological Answer : Polymorphic variations alter hydrogen-bonding motifs. For example, a derivative with a triclinic crystal system showed N–H···O interactions, while an orthorhombic form exhibited weaker C–H···O bonds . Systematic crystallization trials under varied conditions (e.g., solvent polarity, cooling rates) paired with XRD and DSC analyses can map phase-dependent interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
